molecular formula C20H21FN2O B5185069 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide

2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide

Cat. No. B5185069
M. Wt: 324.4 g/mol
InChI Key: ZTUWNMFZFQQXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, also known as L-741,626, is a compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit interesting biological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor that modulates the release of dopamine in the brain. By binding to this receptor, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide can modulate the activity of dopaminergic neurons, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been found to exhibit a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide is its high affinity and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for the study of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the elucidation of its molecular mechanism of action. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.

Synthesis Methods

The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves the reaction of 4-fluorobenzaldehyde with 2-(3,3-dimethyl-1-isoquinolinyl)ethylamine in the presence of acetic acid and sodium triacetoxyborohydride. This reaction leads to the formation of the intermediate 2-(3,3-dimethyl-1-isoquinolinyl)-3-(4-fluorophenyl)propanal, which is then reduced to 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide using sodium borohydride.

Scientific Research Applications

2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit high affinity and selectivity for the dopamine D2 receptor, which is a key target for the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-20(2)12-14-5-3-4-6-16(14)18(23-20)17(19(22)24)11-13-7-9-15(21)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUWNMFZFQQXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C(CC3=CC=C(C=C3)F)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-3-(4-fluorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.